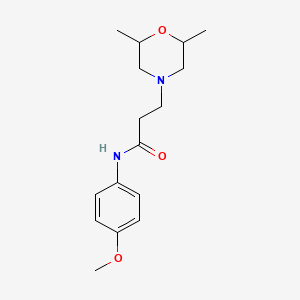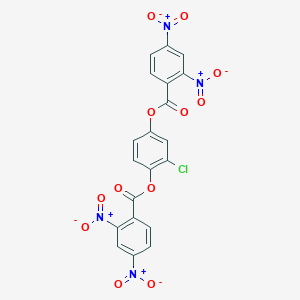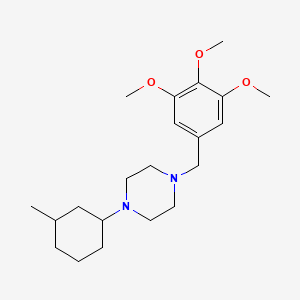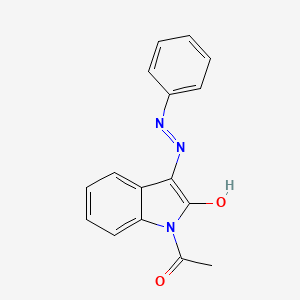![molecular formula C19H13IN2O4 B10889356 4-{5-[(E)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10889356.png)
4-{5-[(E)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-{[(E)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound with the molecular formula C19H13IN2O4 It contains an iodinated benzoyl hydrazone moiety linked to a furan ring, which is further connected to a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(E)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the iodinated benzoyl hydrazone intermediate. This intermediate is then coupled with a furan derivative under specific reaction conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, iodinated benzoyl compounds, and furan derivatives. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(5-{[(E)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The iodinated benzoyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzoyl hydrazones.
科学的研究の応用
4-(5-{[(E)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 4-(5-{[(E)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The iodinated benzoyl hydrazone moiety is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes critical for the survival of pathogens or cancer cells.
類似化合物との比較
Similar Compounds
4-(5-{[(E)-2-(4-IODOBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID: Similar structure but with a different position of the iodine atom.
4-(5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID: Similar structure with bromine instead of iodine.
4-(5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID: Similar structure with chlorine instead of iodine.
Uniqueness
The uniqueness of 4-(5-{[(E)-2-(3-IODOBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID lies in its specific iodinated benzoyl hydrazone moiety, which imparts distinct chemical and biological properties. The presence of iodine can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H13IN2O4 |
|---|---|
分子量 |
460.2 g/mol |
IUPAC名 |
4-[5-[(E)-[(3-iodobenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C19H13IN2O4/c20-15-3-1-2-14(10-15)18(23)22-21-11-16-8-9-17(26-16)12-4-6-13(7-5-12)19(24)25/h1-11H,(H,22,23)(H,24,25)/b21-11+ |
InChIキー |
FNFGPEQIMHVWHG-SRZZPIQSSA-N |
異性体SMILES |
C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)I)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine](/img/structure/B10889273.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889282.png)


![N-benzyl-2-{2-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B10889308.png)
![(2E)-2-cyano-N-(3-ethoxyphenyl)-3-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)prop-2-enamide](/img/structure/B10889313.png)

![4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10889328.png)
![(2Z,5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10889342.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889346.png)
![2-(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10889351.png)
![(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10889357.png)
